REACTION_CXSMILES
|
[OH:1][OH:2].[C:3](=[O:6])([O-:5])[O-:4].[Na+:7].[Na+]>>[C:3]([O-:6])([O-:5])=[O:4].[C:3]([O-:6])([O-:5])=[O:4].[OH:1][OH:2].[OH:1][OH:2].[OH:1][OH:2].[Na+:7].[Na+:7].[Na+:7].[Na+:7] |f:1.2.3,4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
react
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |